molecular formula C23H30N2O4 B3804000 N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B3804000
M. Wt: 398.5 g/mol
InChI Key: FIJVHRZEXPFTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, also known as DHPB, is a chemical compound that has recently gained attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is not fully understood. However, studies have suggested that N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been found to have anti-cancer activity, and it is believed that N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide exerts its anti-cancer effects through the inhibition of HDACs.
Biochemical and Physiological Effects:
N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide can induce the expression of genes involved in apoptosis and cell cycle arrest. N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has also been found to inhibit the expression of genes involved in cell proliferation and angiogenesis. In addition, N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its specificity for HDAC inhibition. N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been found to selectively inhibit HDAC activity without affecting the activity of other enzymes. This makes N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its low solubility in aqueous solutions. This may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. One of the areas of interest is the development of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide-based anti-cancer drugs. Studies have shown that N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has potent anti-cancer activity, and further research is needed to develop N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide derivatives with improved pharmacological properties. Another area of interest is the study of the role of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide in various biological processes, such as inflammation and angiogenesis. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has potential applications in various areas of scientific research. The synthesis of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide involves a specific method, and its mechanism of action is believed to involve the inhibition of HDACs. N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been found to have anti-cancer and anti-inflammatory effects, and it is a valuable tool for studying the role of HDACs in various biological processes. Despite its low solubility in aqueous solutions, N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. Further research is needed to fully understand the potential applications of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide in various areas of scientific research.

Scientific Research Applications

N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been found to have potential applications in various areas of scientific research. One of the major applications of N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is in the field of cancer research. Studies have shown that N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes N-(2,3-dihydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

N-(2,3-dihydroxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c26-17-20(27)16-24-23(28)19-6-8-21(9-7-19)29-22-11-14-25(15-12-22)13-10-18-4-2-1-3-5-18/h1-9,20,22,26-27H,10-17H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJVHRZEXPFTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)NCC(CO)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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